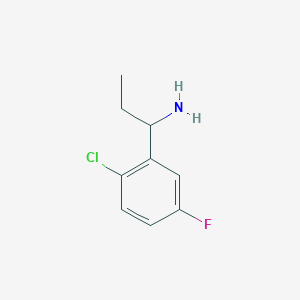
5-Chloroisochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroisochroman is an organic compound that belongs to the class of isochromans, which are bicyclic structures containing a benzene ring fused to a tetrahydrofuran ring. The presence of a chlorine atom at the 5-position of the isochroman ring system imparts unique chemical properties to this compound. It is of significant interest in organic synthesis and various industrial applications due to its reactivity and potential utility in the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisochroman typically involves the chlorination of isochroman. One common method is the treatment of isochroman with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions further improves the overall process efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisochroman undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The isochroman ring can be oxidized to form lactones or other oxygen-containing derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form the corresponding isochroman derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether solvents.
Major Products:
Substitution: Formation of 5-alkoxyisochromans or 5-aminoisochromans.
Oxidation: Formation of isochroman-1-one or other lactone derivatives.
Reduction: Formation of this compound-1-ol or other reduced derivatives.
Scientific Research Applications
5-Chloroisochroman has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various functionalized isochromans.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloroisochroman involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can act as an electrophile, facilitating nucleophilic substitution reactions. The chlorine atom’s electron-withdrawing effect enhances the compound’s reactivity, making it a valuable intermediate in various synthetic transformations. Additionally, its structural features allow it to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in biological systems and material science applications.
Comparison with Similar Compounds
Isochroman: The parent compound without the chlorine substitution.
5-Bromoisocroman: Similar structure with a bromine atom instead of chlorine.
5-Fluoroisochroman: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 5-Chloroisochroman is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions in chemical and biological systems, making it distinct from other halogenated isochromans. The chlorine atom’s size and electronegativity contribute to its unique behavior in various reactions and applications.
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-chloro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2 |
InChI Key |
LEJBPVGSBKOHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B15233109.png)



![(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B15233152.png)
![4,7-Difluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233155.png)






![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)

